

(2-Methylquinolin-4-yl)methanol molecular formula C₁₁H₁₁NO

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Compound of Interest

Compound Name: (2-Methylquinolin-4-yl)methanol

Cat. No.: B1312581

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An In-Depth Technical Guide to **(2-Methylquinolin-4-yl)methanol** (C₁₁H₁₁NO)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of pharmacological activities.^{[1][2]} This technical guide focuses on a specific derivative, **(2-Methylquinolin-4-yl)methanol** (CAS No: 4939-28-0), a compound with the molecular formula C₁₁H₁₁NO. While primarily recognized as a versatile pharmaceutical intermediate, its structural features merit a deeper investigation into its potential biological significance.^[3] This document provides a consolidated overview of its known physicochemical properties, outlines a representative synthetic protocol, and discusses its potential roles in drug discovery within the broader context of quinoline pharmacology. All quantitative data are presented in structured tables, and key conceptual workflows are visualized using high-contrast diagrams to facilitate understanding and application in a research and development setting.

Physicochemical and Computed Properties

(2-Methylquinolin-4-yl)methanol is a solid organic compound soluble in common organic solvents but insoluble in water.^[3] Its key properties, sourced from established chemical databases, are summarized below to provide a foundational dataset for experimental design.^[3]
^[4]

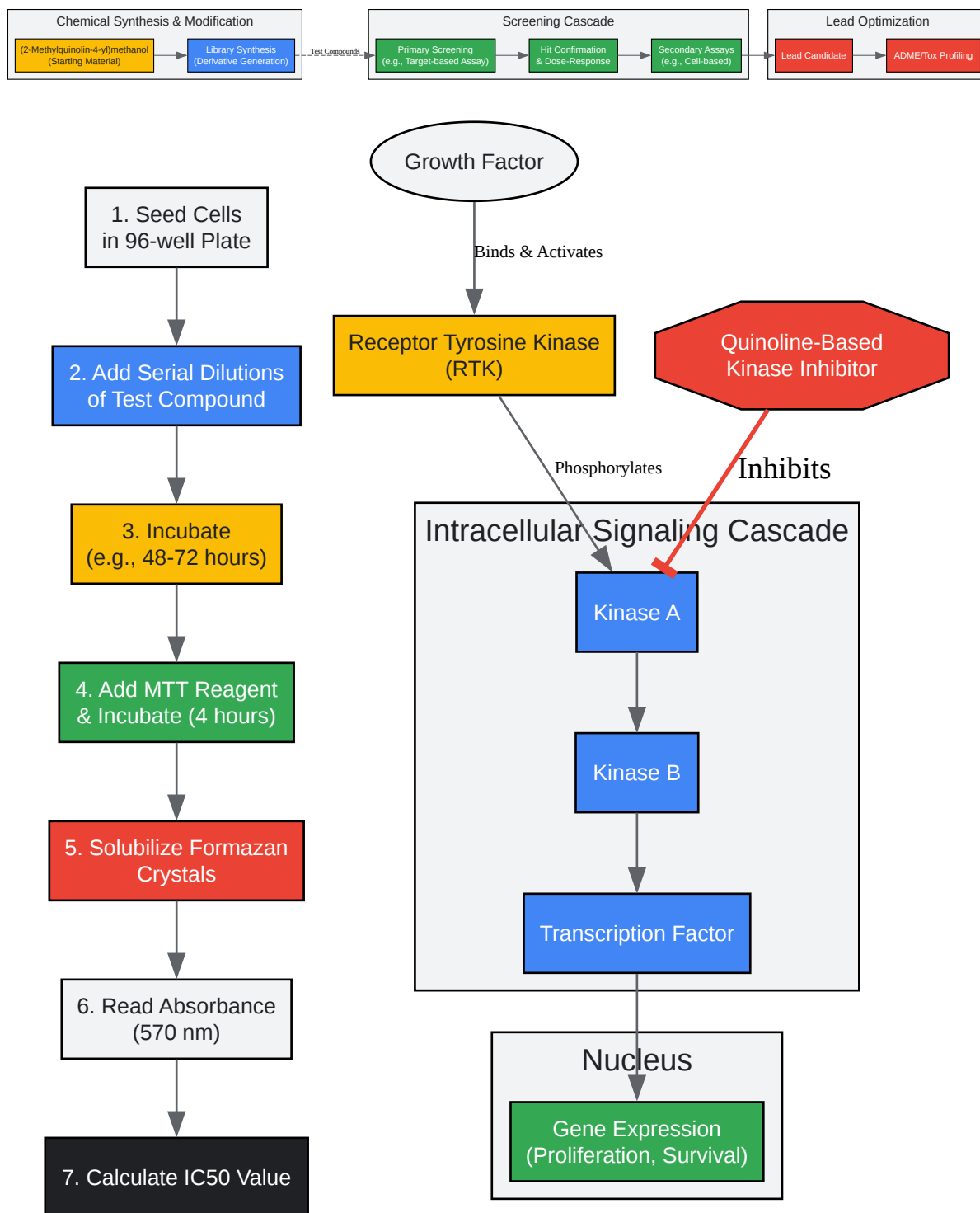
Property	Value	Source
Molecular Formula	C11H11NO	PubChem[4]
Molecular Weight	173.21 g/mol	PubChem[4]
Monoisotopic Mass	173.084063974 Da	PubChem[4]
IUPAC Name	(2-methylquinolin-4-yl)methanol	PubChem[4]
CAS Number	4939-28-0	PubChem[4]
Appearance	Solid	BIOSYNCE[3]
Melting Point	143-148 °C	BIOSYNCE[3]
Boiling Point (Est.)	337.3 ± 27.0 °C at 760 mmHg	BIOSYNCE[3]
Density (Est.)	1.2 ± 0.1 g/cm ³	BIOSYNCE[3]
Flash Point (Est.)	157.8 ± 23.7 °C	BIOSYNCE[3]
Solubility	Soluble in ethanol, acetone, chloroform; Insoluble in water	BIOSYNCE[3]
XLogP3 (Predicted)	1.7	PubChem[4]

Role in Medicinal Chemistry and Drug Discovery

Quinoline and its derivatives are recognized as "privileged scaffolds" in drug discovery due to their ability to interact with a diverse range of biological targets.[5][6] This has led to the development of numerous approved drugs for conditions including malaria (e.g., Chloroquine), cancer (e.g., Bosutinib), and bacterial infections (e.g., Ciprofloxacin).[2][6] The biological activities of quinoline derivatives are extensive, encompassing anticancer, antimalarial, antibacterial, antifungal, antiviral, and anti-inflammatory effects.[1][5]

(2-Methylquinolin-4-yl)methanol serves as a key building block or intermediate in the synthesis of more complex, biologically active molecules.[3][7] Its structure, featuring a reactive primary alcohol group on the quinoline core, allows for straightforward chemical modification to explore structure-activity relationships (SAR) and develop novel drug candidates.

Below is a conceptual workflow illustrating how a compound like **(2-Methylquinolin-4-yl)methanol** is utilized in a typical drug discovery pipeline.



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